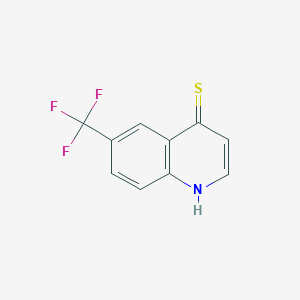

6-(Trifluoromethyl)quinoline-4-thiol

CAS No.: 544716-08-7

Cat. No.: VC7918247

Molecular Formula: C10H6F3NS

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544716-08-7 |

|---|---|

| Molecular Formula | C10H6F3NS |

| Molecular Weight | 229.22 g/mol |

| IUPAC Name | 6-(trifluoromethyl)-1H-quinoline-4-thione |

| Standard InChI | InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) |

| Standard InChI Key | YJDNFPTZTNGNSH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine ring. Substituents at the 4- and 6-positions introduce distinct electronic effects:

-

6-Trifluoromethyl group: The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic system and influencing intermolecular interactions .

-

4-Thiol group: The -SH substituent enables hydrogen bonding and participation in redox reactions, making it a versatile handle for derivatization .

The IUPAC name, 6-(trifluoromethyl)-1H-quinoline-4-thione, reflects the tautomeric equilibrium between the thiol and thione forms, though the thiol form predominates under standard conditions .

Table 1: Key Molecular Descriptors of 6-(Trifluoromethyl)quinoline-4-thiol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.22 g/mol | |

| XLogP3-AA (Partition Coefficient) | 3.0 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 0 |

Synthesis and Purification

Purification and Characterization

Purification is achieved via column chromatography or recrystallization, with purity ≥95% confirmed by HPLC . Structural validation employs:

-

NMR Spectroscopy: , , and NMR to confirm substituent positions.

-

Mass Spectrometry: High-resolution ESI-MS matches the exact mass of 229.0173 Da .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility due to hydrophobicity from -CF₃; soluble in DMSO, DMF, and dichloromethane .

-

Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres .

Table 2: Characteristic Spectral Data

Applications in Research

Pharmaceutical Development

The compound’s structure aligns with pharmacophores in kinase inhibitors and antimicrobial agents:

-

Kinase Inhibition: The -CF₃ group enhances binding to hydrophobic pockets in enzyme active sites .

-

Antibacterial Activity: Thiol-containing quinolines disrupt bacterial biofilm formation .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume